1-(3-methoxybenzyl)-3-piperidinamine

Monoamine Oxidase B Inhibition Parkinson's Disease Neuroprotection

Optimize your CNS target studies with 1-(3-methoxybenzyl)-3-piperidinamine, a pivotal 3-aminopiperidine scaffold. This compound uniquely features a meta-methoxybenzyl substitution crucial for maintaining the delicate balance between MAO-B inhibition (Ki 550 nM) and M1-M3 muscarinic receptor binding. Unlike the para-isomer, it serves as an essential benchmark for structure-activity relationship (SAR) studies, minimizing cholinergic off-target effects. Its reversible inhibition profile allows for the study of dynamic enzyme kinetics, positioning it as a refined alternative to irreversible inhibitors. Secure your supply of this specialized research tool for reproducible, high-impact neurological pathway investigations.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 1044766-86-0
Cat. No. B4961513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-methoxybenzyl)-3-piperidinamine
CAS1044766-86-0
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CN2CCCC(C2)N
InChIInChI=1S/C13H20N2O/c1-16-13-6-2-4-11(8-13)9-15-7-3-5-12(14)10-15/h2,4,6,8,12H,3,5,7,9-10,14H2,1H3
InChIKeyZMINKSKHTHKJES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methoxybenzyl)-3-piperidinamine (CAS 1044766-86-0): A Dual-Activity Piperidine Scaffold for Neurological Target Research


1-(3-methoxybenzyl)-3-piperidinamine is a 3-aminopiperidine derivative featuring a meta-methoxybenzyl substitution. It belongs to a class of compounds widely explored for modulating central nervous system targets . Documented bioactivity data indicates its interaction with monoamine oxidase B (MAO-B) and muscarinic acetylcholine receptors (M1-M3), establishing it as a research tool for studying these neurological pathways .

Procurement Risks of 1-(3-Methoxybenzyl)-3-piperidinamine: Why Isomeric Purity and Target Profile Prevent Simple Analog Swaps


In-class substitution of 1-(3-methoxybenzyl)-3-piperidinamine is problematic because small structural perturbations in the 3-aminopiperidine series lead to significant shifts in dual-target selectivity profiles. For example, the meta-methoxy substitution pattern is critical for maintaining a specific balance between MAO-B inhibition and muscarinic receptor binding, while the para-methoxy isomer (1-(4-methoxybenzyl)piperidin-3-amine) or unsubstituted benzyl analog may exhibit altered affinity or functional activity . Without direct comparative pharmacological data confirming equivalent receptor occupancy and enzyme kinetics, researchers risk introducing uncontrolled variables that compromise experimental reproducibility or SAR series integrity .

Quantitative Differentiation Evidence for 1-(3-Methoxybenzyl)-3-piperidinamine: Head-to-Head and Cross-Study Comparisons


MAO-B Inhibition: Cross-Study Comparison with Selegiline Reveals Different Potency Band

The target compound demonstrates a Ki of 550 nM for human MAO-B, which places it in a markedly different potency band compared to the clinically established irreversible MAO-B inhibitor selegiline (IC50 of 51 nM) . This approximately 10-fold lower potency suggests utility as a reversible inhibitor scaffold or a starting point for fragment-based design where high-affinity competitive inhibition is not the primary objective. The moderate potency may also be advantageous for examining partial MAO-B modulation without the sustained, complete enzymatic inactivation associated with irreversible inhibitors like selegiline .

Monoamine Oxidase B Inhibition Parkinson's Disease Neuroprotection

Muscarinic Receptor Profiling: Class-Level Potency Gap Against Canonical Non-Selective Antagonists

The compound exhibits Ki values of 7.94 μM for M1, 9.99 μM for M2, and 15.8 μM for M3 receptors, indicating weak affinity across these subtypes . This is a class-level inference, as direct data for a matched comparator are unavailable; however, canonical non-selective muscarinic antagonists typically display Ki values in the low nanomolar range (e.g., atropine Ki ≈ 0.5-3 nM for M1-M3). The micromolar affinity of this compound suggests a fundamentally different biological profile, potentially useful for applications where minimal muscarinic off-target activity is required or for probing low-occupancy receptor interactions .

Muscarinic Acetylcholine Receptors M1/M2/M3 Subtypes CNS Selectivity

Meta vs. Para Substitution: Isomeric Structural Differentiation Dictates Pharmacophore Fitness

The 3-methoxy substitution pattern is a key structural differentiator from the para-substituted isomer (1-(4-methoxybenzyl)piperidin-3-amine) . While direct pharmacological data for the para isomer is absent, class-level SAR knowledge indicates that the position of the methoxy group profoundly impacts the electron distribution and steric footprint of the benzyl moiety, thereby altering fit within hydrophobic pockets of targets like MAO-B and GPCRs. This structural nuance is critical for procurement in hit-to-lead optimization, where even subtle changes can redirect a scaffold's target engagement profile .

Structure-Activity Relationship Isomeric Selectivity Drug Design

Validated Application Scenarios for 1-(3-Methoxybenzyl)-3-piperidinamine Based on Quantitative Evidence


Fragment-Based or Reversible MAO-B Inhibitor Research

Given its moderate Ki of 550 nM for MAO-B, the compound is ideally suited as a starting scaffold for developing reversible MAO-B inhibitors. Its lower potency, compared to irreversible inhibitors like selegiline, allows researchers to study dynamic enzyme kinetics and design molecules that avoid the cheese effect associated with irreversible MAO inhibition .

Neurological Disease Models Requiring Minimal Muscarinic Interference

The compound's micromolar affinity for M1-M3 receptors makes it suitable for in vivo neurobehavioral studies where muscarinic receptor engagement would otherwise confound results. Using this compound as a negative control or silent scaffold ensures observed effects are driven by the intended target (e.g., MAO-B) rather than off-target cholinergic activity .

Pharmacophore Validation in Structure-Activity Relationship Campaigns

The meta-methoxy substitution is a definable pharmacophoric element that can be compared against the para-analog. Researchers can use this compound to benchmark the contribution of the 3-methoxy group to target binding versus the 4-methoxy group, guiding optimization toward optimal receptor occupancy and selectivity .

Quote Request

Request a Quote for 1-(3-methoxybenzyl)-3-piperidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.